1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The presence of a methoxy group at the 3-position of the pyridine ring adds to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures (around 50°C). This reaction yields intermediate compounds, which are then further modified to introduce the methoxy group at the 3-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown promise as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: It has been investigated for its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Industry: Its unique chemical properties make it useful in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- involves its interaction with specific molecular targets. In the context of cancer treatment, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the receptor’s active site, it prevents the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. This inhibition leads to reduced cell proliferation, migration, and survival, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyridine ring but differ in the position and nature of the fused ring.
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound shares a similar pyrrolopyridine core but has different substituents, leading to distinct biological activities.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- lies in its specific substitution pattern and its potent activity as an FGFR inhibitor, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-4-11-8-6(7)2-5(9)3-10-8/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
OPMCDBUIUSJNBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC2=C1C=C(C=N2)N |
Origin of Product |
United States |
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